molecular formula C20H19N3O2S B2665247 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 403727-84-4

7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2665247
CAS RN: 403727-84-4
M. Wt: 365.45
InChI Key: QJHIDVBMNMJWSO-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities. Quinazolinones and their derivatives have been studied for their potential uses in medicinal chemistry, including as anticancer , antibacterial , and antifungal agents .

Scientific Research Applications

Synthesis and Lead Compound Identification

The synthesis of compounds structurally related to 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been explored for their potential as lead compounds in drug discovery. Notably, the synthesis of benzo-β-carboline derivatives, including isoneocryptolepine, has been achieved through palladium-catalyzed reactions. These compounds are investigated for their antiplasmodial activities, suggesting a pathway for the development of new drugs targeting malaria (Hostyn et al., 2005).

Chemical Transformations and Derivatives

Research has also focused on the chemical transformations of related quinoline diones, leading to various products depending on substituents. These transformations are crucial for synthesizing diverse derivatives for pharmacological screenings, indicating the versatile chemistry surrounding the quinazolinone core structure (Klásek et al., 2020).

Heterocyclic Compound Synthesis

The compound's framework serves as a foundation for synthesizing a wide array of heterocyclic compounds, including indolines and tetrahydroquinolines. These syntheses are facilitated by catalytic reactions, showcasing the potential of 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one related structures in generating biologically relevant heterocycles (Sriramurthy & Kwon, 2010).

Alkaloid Synthesis

Additionally, these compounds are utilized in the synthesis of various alkaloids, including indoles and quinazolinones, through intramolecular C-N bond formation. This method underscores the compound's relevance in constructing complex alkaloid structures, which are significant for their medicinal properties (Liu et al., 2010).

Photochromic Properties

Investigations into the photochromic properties of spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], which can be related to the target compound through their structural features, highlight potential applications in materials science, particularly in developing light-responsive materials (Voloshin et al., 2008).

Antimicrobial Activity

The antimicrobial activity of 3,4-dihydroquinazolin-2(1H)-ones derived from similar synthetic pathways has been studied, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria. This research suggests that derivatives of 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one could be valuable in developing new antimicrobial agents (Ramana et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some quinazolinone derivatives are known to inhibit certain enzymes, which can lead to their anticancer or antimicrobial effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of indoline-1-carboxylic acid with propylamine to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzophenone to form the desired quinazolinone product.", "Starting Materials": [ "Indoline-1-carboxylic acid", "Propylamine", "Thionyl chloride", "2-Aminobenzophenone" ], "Reaction": [ "Step 1: Condensation of indoline-1-carboxylic acid with propylamine to form the corresponding amide.", "Step 2: Reaction of the amide with thionyl chloride to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride with 2-aminobenzophenone to form the desired quinazolinone product." ] }

CAS RN

403727-84-4

Product Name

7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Molecular Formula

C20H19N3O2S

Molecular Weight

365.45

IUPAC Name

7-(2,3-dihydroindole-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H19N3O2S/c1-2-10-23-19(25)15-8-7-14(12-16(15)21-20(23)26)18(24)22-11-9-13-5-3-4-6-17(13)22/h3-8,12H,2,9-11H2,1H3,(H,21,26)

InChI Key

QJHIDVBMNMJWSO-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C43)NC1=S

solubility

not available

Origin of Product

United States

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